Ethyl 2-(pyridin-2-ylthio)acetate
Overview
Description
Ethyl 2-(pyridin-2-ylthio)acetate is a chemical compound with the molecular formula C9H11NO2S . It has an average mass of 197.254 Da and a monoisotopic mass of 197.051056 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to an acetate group via a sulfur atom . The exact structure might be more complex and would require further analysis.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyridine derivatives are known to participate in various chemical reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 298.7±20.0 °C at 760 mmHg, and a flash point of 134.4±21.8 °C . It has a molar refractivity of 52.9±0.4 cm3, a polar surface area of 64 Å2, and a molar volume of 166.2±5.0 cm3 .Scientific Research Applications
Synthesis in Heterocyclic Chemistry
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, a related compound, have been used in the synthesis of pyran, pyridine, and pyridazine derivatives. This highlights its role in heterocyclic chemistry, particularly in creating polyfunctionally substituted compounds (Mohareb et al., 2004).
Memory Improvement in Mice
Several studies have focused on derivatives of Ethyl 2-(pyridin-2-ylthio)acetate for their potential effects on memory improvement in mice. For instance, 2-substituted ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate showed effects on enhancing memory ability in mice, indicating its possible use in memory-related research or therapies (Li Ming-zhu, 2010).
Quantum Chemical Investigation
Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, another variant, was the subject of quantum chemical investigation to understand its molecular properties. Studies like these provide insight into the electronic properties of such compounds, which can be crucial for their application in materials science and molecular engineering (El-Azab et al., 2016).
Safety and Hazards
Future Directions
While specific future directions for Ethyl 2-(pyridin-2-ylthio)acetate are not available, there is ongoing research into the synthesis and applications of pyridine derivatives . This includes the development of new synthesis methods, the exploration of their biological activities, and their use in the creation of new drugs and materials .
Properties
IUPAC Name |
ethyl 2-pyridin-2-ylsulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-12-9(11)7-13-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSCFBUTNCJFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424244 | |
Record name | Ethyl [(pyridin-2-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28856-92-0 | |
Record name | Ethyl [(pyridin-2-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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